[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutan-2-yl)amine
Description
The compound (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a secondary amine featuring a 1,5-dimethylpyrazole core linked via a methylene group to a branched aliphatic substituent (3-methylbutan-2-yl).
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)9(3)12-6-11-7-13-14(5)10(11)4/h7-9,12H,6H2,1-5H3 |
InChI Key |
DQNMTFZVCMLTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The core of the synthesis involves constructing the 1,5-dimethylpyrazole ring. The most established method is the hydrazine-mediated cyclization of 1,3-dicarbonyl compounds, which offers regioselectivity and functional group tolerance.
α,β-dicarbonyl compound + hydrazine derivative → Pyrazole ring
- Reflux in ethanol or acetic acid
- Catalytic acids (e.g., acetic acid) to facilitate cyclization
- Use of substituted 1,3-dicarbonyls to introduce methyl groups at positions 1 and 5
Alkylation of the Pyrazole Core
Post ring formation, the pyrazole nucleus undergoes N-alkylation to introduce the methylmethylbutan-2-yl group at the 4-position.
- Deprotonation of the pyrazole nitrogen using a strong base such as sodium hydride or potassium tert-butoxide
- Alkylation with a suitable alkyl halide, specifically 3-methylbutan-2-yl bromide or chloride
- Anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Controlled temperature (0°C to room temperature)
- Excess base to ensure complete deprotonation
Methylation of the Pyrazole at Positions 3 and 5
The methyl groups at the 3 and 5 positions are typically introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
- The pyrazole derivative is dissolved in an inert solvent
- Methylating agent added in the presence of a base (e.g., potassium carbonate)
- Reaction heated under reflux to ensure methylation at the desired positions
Detailed Synthetic Pathway
Alternative and Advanced Methods
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields during pyrazole ring formation and alkylation steps, making the process more scalable for industrial applications.
Continuous Flow Chemistry
Implementing continuous flow reactors allows precise control over reaction parameters, improving reproducibility and safety, especially during methylation steps involving volatile reagents.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Reaction Temperature | 0°C to 85°C | For alkylation and methylation steps |
| Solvent | DMF, DMSO, ethanol | Choice depends on reagents and scale |
| Reaction Time | 1-24 hours | Varies with step and scale |
| Yield | 40-80% | Dependent on reaction optimization |
Chemical Reactions Analysis
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a nitrogen-containing organic molecule featuring a pyrazole ring and an amine functional group. The pyrazole component, specifically 1,5-dimethyl-1H-pyrazole, contributes to the compound's potential biological activities because its structural characteristics allow for various interactions with biological targets. The branched alkyl chain (3-methylbutan-2-yl) enhances its lipophilicity, which may influence its pharmacokinetic properties.
Potential Applications
- Synthetic Organic Chemistry Reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
- Drug Design Predictive models suggest that this compound may possess activities based on its structural characteristics.
- Interaction Studies Crucial for understanding how (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine interacts with biological targets. These studies help elucidate the mechanisms through which the compound exerts its effects and guide further development.
Related compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Methylpyrazole | structure | Simpler methyl substitution on pyrazole; potential for similar reactivity |
| 4-Aminoantipyrine | structure | Contains a pyrazole ring; known anti-inflammatory properties |
| 3-Methylpyrazole | structure | Similar alkyl substitution; studied for agricultural applications |
The uniqueness of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific combination of a branched alkane substituent and a dimethylated pyrazole ring, which may confer unique pharmacological properties not found in simpler derivatives. Its synthesis and potential biological activities warrant further investigation compared to other known compounds.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | 4-Methoxybenzyl | 229.33 | 1006322-94-6 | Aromatic substituent with methoxy group; increased polarity |
| [(2,3-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | 2,3-Difluorobenzyl | 299.25 | 937605-76-0 | Fluorine atoms enhance lipophilicity and metabolic stability |
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | 3-Methoxypropyl | 197.28 | 1509272-21-2 | Methoxy group improves aqueous solubility |
| N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | Cyclopropyl | ~165.2 (estimated) | 643007-91-4 | Rigid cyclopropane ring; steric effects may limit binding |
| (2,2-Difluoroethyl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride | 2,2-Difluoroethyl (as HCl salt) | N/A | N/A | Fluorinated aliphatic chain; potential for enhanced bioavailability |
Key Observations:
Biological Activity
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a nitrogen-containing organic compound notable for its pyrazole ring and amine functional group. The unique structural characteristics of this compound suggest potential biological activities, which merit detailed investigation.
Chemical Structure and Properties
The molecular formula of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is , with a molecular weight of 195.30 g/mol. The compound features a branched alkyl chain that enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activities of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine have not been extensively documented; however, predictions based on structural similarities suggest several areas of potential activity.
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterases (AChE and BChE), which are important in the treatment of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Antiproliferative Effects : Pyrazole derivatives have demonstrated antiproliferative activity against various cancer cell lines. For example, compounds structurally related to (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine have shown cytotoxic effects against MCF-7 breast cancer cells .
- Anti-inflammatory Properties : Due to their ability to modulate inflammatory pathways, pyrazole derivatives are being explored for their anti-inflammatory potential .
Predictive Models and Computational Studies
Computer-aided drug design techniques have been employed to predict the biological activity of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine based on its structural features. Molecular docking studies indicate potential binding affinities with various biological targets, supporting the hypothesis that this compound may exhibit significant pharmacological properties.
Q & A
Q. What are the common synthetic routes for (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine, and what key reagents are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of 1,5-dimethyl-1H-pyrazole using agents like 3-methylbutan-2-yl halides under basic conditions (e.g., NaH or KOtBu) in solvents such as THF or DMF .
- Step 2 : Condensation reactions to introduce the methylamine linker, often requiring catalysts like Pd or Cu for coupling efficiency . Critical parameters include temperature control (0–60°C) and inert atmospheres to prevent side reactions .
Q. How is the structural characterization of this compound performed in academic research?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and linker connectivity .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, especially for polymorph analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole derivatives are studied for:
- Enzyme Inhibition : Potential interaction with cyclooxygenase (COX) or kinases, assessed via in vitro assays (e.g., IC measurements) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
Strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction purification via column chromatography .
- Catalyst Selection : Pd/Cu-mediated cross-coupling improves regioselectivity; microwave-assisted synthesis reduces reaction time .
- By-product Analysis : TLC or HPLC monitors intermediates, with quenching steps to isolate pure product .
Q. What methodologies resolve contradictions in reported biological activity data?
Approaches involve:
- Dose-Response Curves : Re-evaluating IC values across multiple cell lines to account for variability .
- Target Validation : CRISPR knockouts or siRNA silencing to confirm specificity for suspected enzymes/receptors .
- Meta-Analysis : Cross-referencing structural analogs (e.g., 1,3-dimethylpyrazole derivatives) to identify activity trends .
Q. What reaction mechanisms govern the compound’s chemical transformations (e.g., oxidation, substitution)?
- Oxidation : Catalyzed by KMnO or HO, targeting the methyl group to form carboxylic acids, monitored via FTIR for carbonyl peak emergence .
- Nucleophilic Substitution : SN2 at the methylene bridge, using NaN or amines to introduce functional groups; stereochemical outcomes analyzed via NMR coupling constants .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 or kinase active sites, validated by MD simulations for stability .
- QSAR Studies : Hammett constants and logP values correlate substituent effects with bioactivity .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
